Enhanced Lipophilicity vs. 3-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 0.8, which is twofold higher than the 0.4 value for the 3-methyl-only analog (3-methyl-3H-imidazo[4,5-b]pyridin-2-amine, CAS 30458-69-6) [1][2]. This increased lipophilicity is driven by the additional C5-methyl group and is relevant for passive membrane permeation, a key parameter in cellular assay performance.
0.8 vs. 0.4
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine: XLogP3-AA = 0.4 |
| Quantified Difference | 2.0-fold higher lipophilicity |
| Conditions | PubChem-computed XLogP3-AA values (v. 3.0) |
Why This Matters
Higher lipophilicity within the optimal drug-like range (XLogP 0–3) can improve passive membrane permeability and cellular uptake, a key consideration when selecting building blocks for cell-active probe development.
- [1] PubChem Compound Summary for CID 10012211, 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine. XLogP3-AA = 0.8. National Center for Biotechnology Information, 2024. View Source
- [2] PubChem Compound Summary for CID 181118, 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine. XLogP3-AA = 0.4. National Center for Biotechnology Information, 2024. View Source
